![molecular formula C14H16N4O3 B14737935 N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide CAS No. 5908-29-2](/img/structure/B14737935.png)
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a hydrazinylidene moiety attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide typically involves the reaction of 4-nitrophenylhydrazine with cyclohex-1-en-1-yl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods have been explored to reduce environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide
- N-{6-[2-(4-Chlorophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide
Uniqueness
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and potential biological activities. This differentiates it from similar compounds with different substituents on the phenyl ring .
Eigenschaften
CAS-Nummer |
5908-29-2 |
|---|---|
Molekularformel |
C14H16N4O3 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
N-[6-[(4-nitrophenyl)hydrazinylidene]cyclohexen-1-yl]acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-10(19)15-13-4-2-3-5-14(13)17-16-11-6-8-12(9-7-11)18(20)21/h4,6-9,16H,2-3,5H2,1H3,(H,15,19) |
InChI-Schlüssel |
XRRFLAFJKGSXHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CCCCC1=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)
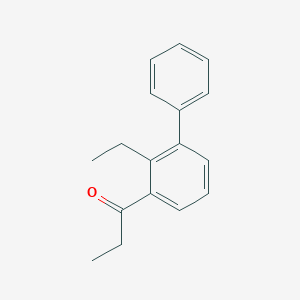
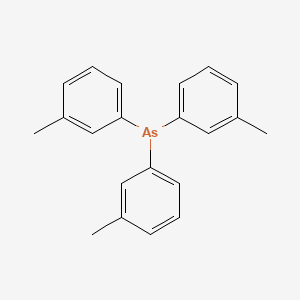

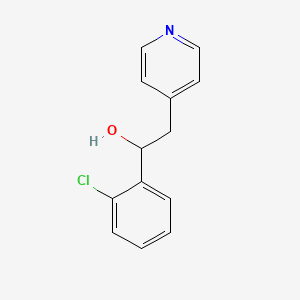
![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
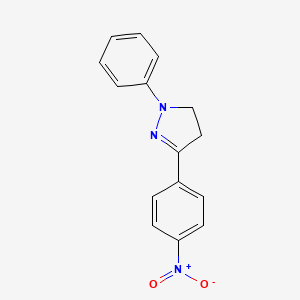
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
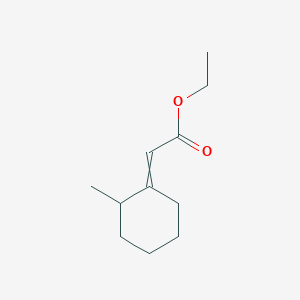
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)




